

Application Notes and Protocols for Cell Viability Assays with Itraconazole Treatment

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Compound of Interest

Compound Name: Itrazole

Cat. No.: B7821460

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Introduction

Itraconazole, a triazole antifungal agent, has garnered significant attention for its potent anticancer properties.^{[1][2][3]} Originally developed to inhibit fungal lanosterol 14 α -demethylase, which is crucial for ergosterol synthesis, Itraconazole has been shown to exhibit antineoplastic activity through various mechanisms.^{[1][2]} These include the inhibition of critical signaling pathways such as the Hedgehog (Hh) pathway, the mammalian target of rapamycin (mTOR) pathway, and the HER2/AKT pathway.^{[2][4][5][6]} Itraconazole's anticancer effects also involve the inhibition of angiogenesis and the induction of apoptosis and autophagy.^{[1][2][7]}

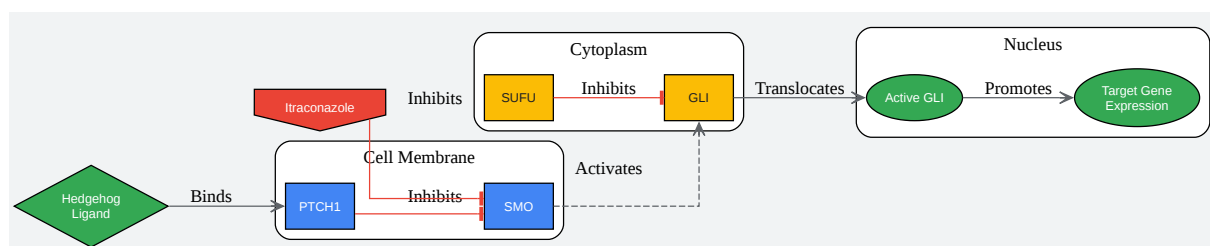
This document provides detailed protocols for assessing the effects of Itraconazole on cancer cell viability using common colorimetric assays: the MTT and WST-1 assays. These assays are fundamental in preclinical drug development to determine the cytotoxic and cytostatic effects of compounds like Itraconazole.

Signaling Pathways Modulated by Itraconazole

Itraconazole's multifaceted anti-cancer activity stems from its ability to interfere with several key signaling cascades that are often dysregulated in cancer.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is aberrantly reactivated in many cancers.[4] Itraconazole has been identified as a potent antagonist of the Hh pathway, acting on the Smoothened (SMO) protein, a key component of the pathway.[4][8] This inhibition prevents the activation of Gli transcription factors, which regulate genes involved in cell proliferation and survival.[8]

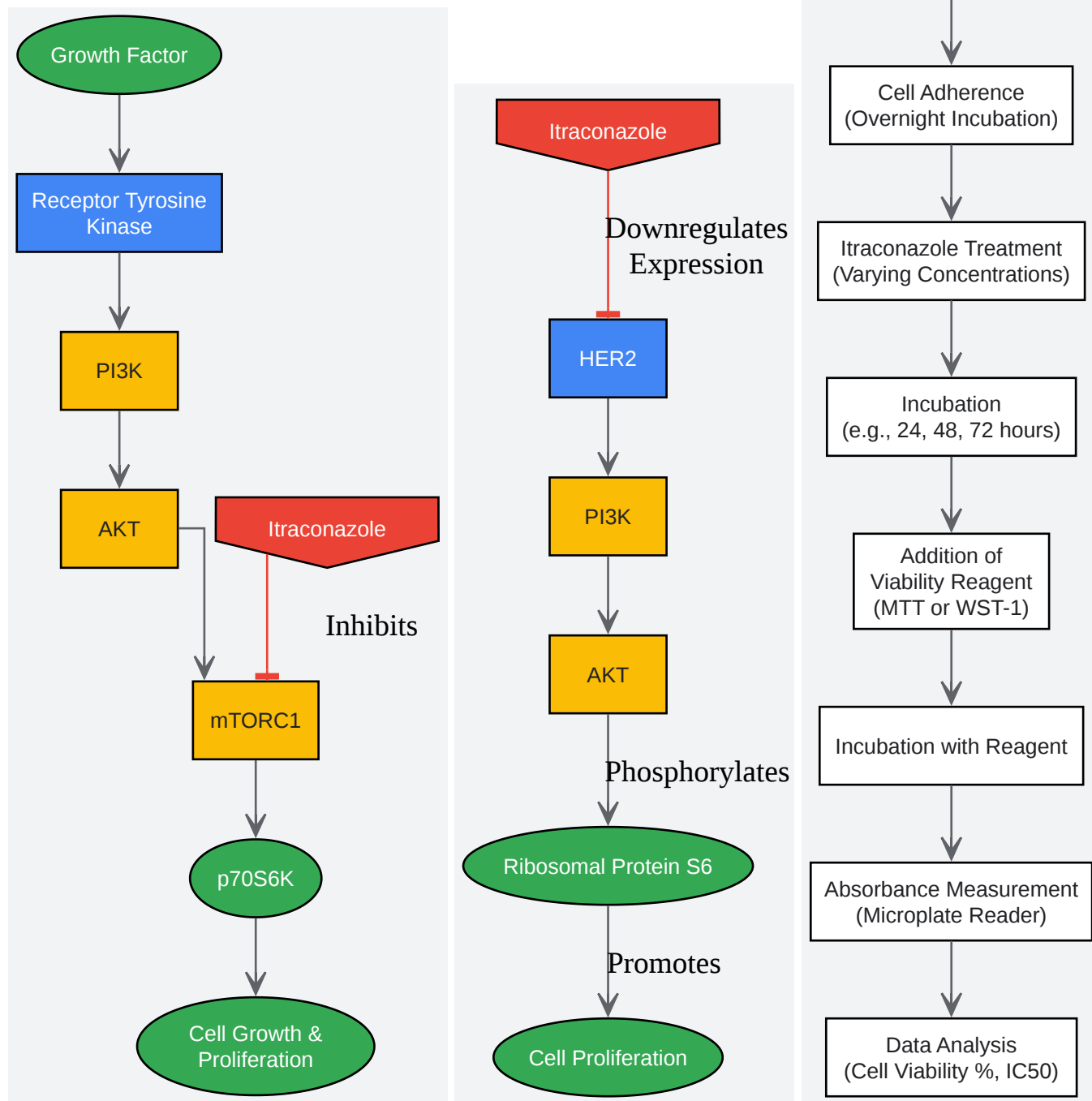


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Caption: Itraconazole inhibits the Hedgehog signaling pathway by targeting the SMO protein.

mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Itraconazole has been shown to inhibit mTOR signaling, which can lead to cell cycle arrest and induction of autophagy.[2][3]



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